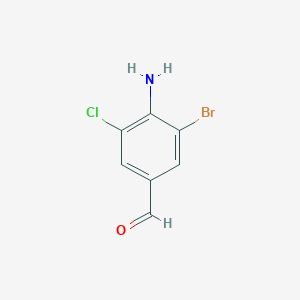
4-Amino-3-bromo-5-chlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-5-chlorobenzaldehyde: is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzaldehyde, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: and chlorination to introduce the bromo and chloro substituents.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-5-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) and catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Amino-3-bromo-5-chlorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties for various applications .
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-Bromo-5-chlorobenzaldehyde: Lacks the amino group, which can significantly alter its reactivity and applications.
4-Amino-3-chlorobenzaldehyde:
4-Amino-3-bromobenzaldehyde: Lacks the chloro group, leading to different reactivity patterns.
Uniqueness: The combination of amino, bromo, and chloro substituents in 4-Amino-3-bromo-5-chlorobenzaldehyde makes it a versatile compound with unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
4-amino-3-bromo-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
InChI Key |
ZZYXZVAQBRDTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




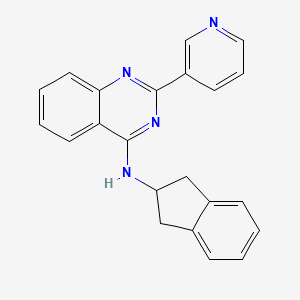
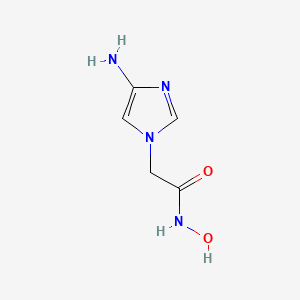
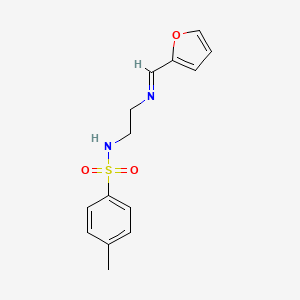
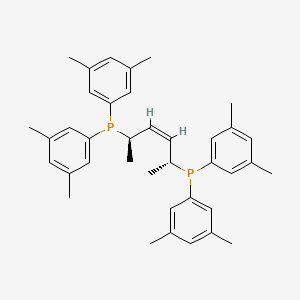

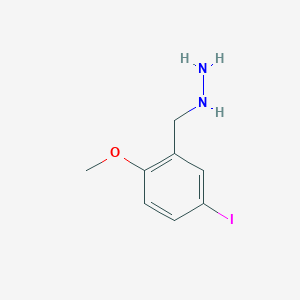
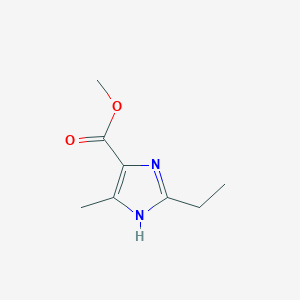
![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)

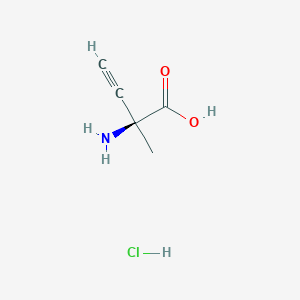
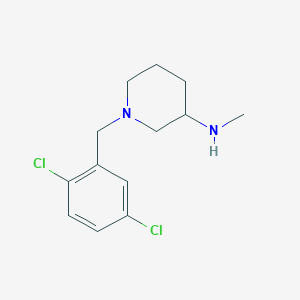
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
